molecular formula C11H13BrO3 B14430847 2-Bromoethyl 2-(4-methoxyphenyl)acetate CAS No. 80336-89-6

2-Bromoethyl 2-(4-methoxyphenyl)acetate

Cat. No.: B14430847
CAS No.: 80336-89-6
M. Wt: 273.12 g/mol
InChI Key: MJXKITKLYGQQCZ-UHFFFAOYSA-N
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Description

2-Bromoethyl 2-(4-methoxyphenyl)acetate is an ester derivative containing a bromoethyl group and a 4-methoxyphenylacetate moiety. The bromoethyl group acts as a reactive leaving group, enabling nucleophilic substitution reactions, while the 4-methoxyphenyl group may influence electronic properties and biological activity .

Properties

CAS No.

80336-89-6

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-bromoethyl 2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C11H13BrO3/c1-14-10-4-2-9(3-5-10)8-11(13)15-7-6-12/h2-5H,6-8H2,1H3

InChI Key

MJXKITKLYGQQCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2-(4-methoxyphenyl)acetate typically involves the esterification of 2-bromoethanol with 2-(4-methoxyphenyl)acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

2-Bromoethanol+2-(4-Methoxyphenyl)acetic acidH2SO42-Bromoethyl 2-(4-methoxyphenyl)acetate+H2O\text{2-Bromoethanol} + \text{2-(4-Methoxyphenyl)acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Bromoethyl 2-(4-methoxyphenyl)acetate} + \text{H}_2\text{O} 2-Bromoethanol+2-(4-Methoxyphenyl)acetic acidH2​SO4​​2-Bromoethyl 2-(4-methoxyphenyl)acetate+H2​O

Industrial Production Methods: In an industrial setting, the production of 2-Bromoethyl 2-(4-methoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: The bromoethyl group in 2-Bromoethyl 2-(4-methoxyphenyl)acetate can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.

    Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 2-hydroxyethyl 2-(4-methoxyphenyl)acetate.

    Oxidation: Formation of 2-(4-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)ethanol.

Scientific Research Applications

2-Bromoethyl 2-(4-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2-(4-methoxyphenyl)acetate involves its interaction with nucleophiles, leading to the formation of substitution products. The bromoethyl group acts as a leaving group, facilitating the nucleophilic attack. The methoxyphenyl group may also participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Bromophenyl Acetate Derivatives

Compounds with brominated phenyl groups and ester functionalities are widely used as intermediates. Key examples include:

Table 1: Bromophenyl Acetate Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications References
Methyl 2-(4-bromophenyl)acetate 41841-16-1 C₉H₉BrO₂ 229.07 Regulatory-compliant reference material for ANDA/NDA filings
Ethyl 2-(4-bromophenyl)-2-oxoacetate 20201-26-7 C₁₀H₉BrO₃ 257.08 Precursor for heterocyclic synthesis (e.g., oxadiazoles)
Methyl 2-bromo-2-(4-bromophenyl)acetate 60079-77-8 C₉H₇Br₂O₂ 307.96 Reactive intermediate in multi-step synthesis

Key Differences :

  • Reactivity : The bromoethyl group in 2-bromoethyl derivatives enhances leaving-group ability compared to methyl or ethyl esters, facilitating alkylation or coupling reactions .
  • Regulatory Status : Methyl 2-(4-bromophenyl)acetate meets USP/EMA standards for pharmaceutical use, whereas bromoethyl analogs may require stricter handling due to higher reactivity .

Methoxyphenyl Acetate Derivatives

Methoxy-substituted phenylacetates are notable for their electronic effects and bioactivity:

Table 2: Methoxyphenyl Acetate Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications References
2-(4-Bromo-2-methoxyphenyl)acetic acid 1026089-09-7 C₉H₉BrO₃ 245.07 Antimicrobial agent development
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate 1131594-34-7 C₁₁H₁₄BrNO₃ 296.14 MAO inhibitor precursor
2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate 538316-58-4 C₁₈H₁₇BrO₄ 377.23 Chiral synthon in asymmetric synthesis

Key Differences :

  • Substituent Position : The 4-methoxy group in the target compound likely enhances electron-donating effects compared to 2- or 3-methoxy isomers, altering reactivity in electrophilic substitutions .

Hybrid Bromo-Methoxyphenyl Compounds

Compounds combining bromo and methoxy groups highlight synergistic effects:

Table 3: Hybrid Bromo-Methoxyphenyl Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications References
[2-(4-Bromophenyl)-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate 331277-10-2 C₁₉H₁₇BrO₆ 422.04 Anticancer lead compound (in vitro studies)
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate 1131594-13-2 C₁₁H₁₃BrO₃ 273.13 Building block for bioactive oxadiazole derivatives

Key Differences :

  • Steric Effects : Bulkier substituents (e.g., 3,4,5-trimethoxy in ) reduce reaction rates in SN2 mechanisms compared to simpler methoxy groups.
  • Synthetic Complexity : Multi-step syntheses (e.g., ’s oxadiazole derivatives) require precise control of bromo and methoxy group reactivity .

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